Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300674-25-3
VCID: VC4852858
InChI: InChI=1S/C17H20O6/c1-5-20-16(18)11(4)22-12-7-8-14-13(9-12)15(10(3)23-14)17(19)21-6-2/h7-9,11H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C
Molecular Formula: C17H20O6
Molecular Weight: 320.341

Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 300674-25-3

Cat. No.: VC4852858

Molecular Formula: C17H20O6

Molecular Weight: 320.341

* For research use only. Not for human or veterinary use.

Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate - 300674-25-3

Specification

CAS No. 300674-25-3
Molecular Formula C17H20O6
Molecular Weight 320.341
IUPAC Name ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C17H20O6/c1-5-20-16(18)11(4)22-12-7-8-14-13(9-12)15(10(3)23-14)17(19)21-6-2/h7-9,11H,5-6H2,1-4H3
Standard InChI Key AVIGDSQYOCTOEU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C

Introduction

Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivatives family. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This article provides a comprehensive overview of its structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic transformations. A general route includes:

  • Preparation of the Benzofuran Core: The benzofuran skeleton is synthesized through cyclization reactions involving phenolic precursors.

  • Esterification: Introduction of the carboxylic ester group at position 3 is achieved via esterification or transesterification reactions.

  • Attachment of the Ethoxypropionate Moiety: The ethoxypropionate group is introduced using selective esterification or etherification methods.

Potential Applications

Benzofuran derivatives, including this compound, have been explored for various biological and industrial applications:

  • Pharmacological Significance:

    • Antibacterial Activity: Benzofurans are known to exhibit antibacterial properties against both standard and clinical strains .

    • Cytotoxicity: Preliminary studies on related compounds suggest potential cytotoxic activity against human cancer cells .

  • Material Science:

    • Used as intermediates in the synthesis of advanced materials due to their aromatic and ester functionalities.

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed structural information.

    • Key signals include those from the benzofuran core, ester groups, and methyl substituents.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups like esters (C=O stretch around 1730 cm1^{-1}) and ethers (C-O stretch).

Comparative Analysis with Related Compounds

A comparison with structurally similar benzofuran derivatives highlights its unique features:

CompoundKey DifferenceApplication
Ethyl 2-(1-Ethoxy-1-Oxopropan-2-Yl)Oxypropanoate Lacks benzofuran coreIndustrial precursor
Ethyl (2E)-2-(2H-Benzodioxolylmethylidene)-4-Chlorobutanoate Contains halogen substitution on aliphatic chainAntifungal and antibacterial

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